molecular formula C25H21ClN2O B110035 {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone CAS No. 1132922-57-6

{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone

Cat. No. B110035
CAS RN: 1132922-57-6
M. Wt: 400.9 g/mol
InChI Key: KGXYGMKEFDUWNB-UHFFFAOYSA-N
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Description

The compound “4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of aminoacetylenic ketones, which are structurally similar to the compound , has been achieved through the chemoselective palladium/copper-catalyzed cross-coupling reaction of terminal propargylamines with aromatic and heteroaromatic acyl chlorides .

Scientific Research Applications

Crystallography and Structure Analysis

  • Isomorphous Structure Study : Swamy et al. (2013) explored isomorphous structures similar to the compound , emphasizing the importance of such studies in understanding molecular disorders and isomorphism in data-mining procedures (Swamy et al., 2013).

  • Crystal Structure of Derivatives : Sun et al. (2017) reported the crystal structure of a derivative compound, highlighting the significance of crystallographic analysis in comprehending the molecular conformation and interactions of such compounds (Sun et al., 2017).

Synthetic Chemistry and Catalysis

  • One-Pot Synthesis Methods : Saeidian et al. (2013) described a one-pot synthesis method for highly substituted pyrroles, demonstrating the utility of this approach in synthesizing complex molecules efficiently (Saeidian et al., 2013).

  • Synthesis and Molecular Docking : Shahana et al. (2020) conducted a study on the synthesis and molecular docking of compounds similar to the one , indicating their potential antibacterial activity and highlighting the role of computational methods in drug design (Shahana et al., 2020).

Pharmacology and Biological Activities

  • Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel derivatives and evaluated their antimicrobial and anticancer activities, suggesting potential pharmaceutical applications of such compounds (Hafez et al., 2016).

  • Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their antiinflammatory and antibacterial properties, demonstrating the therapeutic potential of such compounds (Ravula et al., 2016).

  • Anticonvulsant and Antipsychotic Effects : Butler et al. (1984) explored the central nervous system depressant activity of similar compounds, finding potential anticonvulsant and antipsychotic effects (Butler et al., 1984).

Mechanism of Action

Target of Action

URB447 is a peripherally restricted CB1 cannabinoid antagonist . It has an IC50 of 313 nM for the rat CB1 receptor and 41 nM for the human CB2 receptor . This means that URB447 primarily targets the CB1 and CB2 receptors, which are part of the endocannabinoid system .

Mode of Action

As a CB2 agonist and CB1 antagonist , URB447 interacts with these receptors to modulate their activity . By activating the CB2 receptor and blocking the CB1 receptor, URB447 can influence various physiological processes, including appetite, pain sensation, and inflammation .

Biochemical Pathways

The endocannabinoid system, which includes the CB1 and CB2 receptors, is involved in a wide variety of functions throughout the body . By interacting with this system, URB447 can affect multiple biochemical pathways. For instance, it has been shown to reduce the viability of melanoma and colorectal cancer (CRC) cells in a dose-dependent manner . This effect is partly mediated by apoptotic cell death and cell cycle arrest in the G1/G0 phase .

Result of Action

URB447 has been shown to have antitumor and antimetastatic effects in melanoma and CRC . It reduces the viability of these cancer cells, induces apoptotic cell death, and causes cell cycle arrest . Moreover, it has been found to decrease the development of liver metastasis in a melanoma model in vivo .

Action Environment

It’s worth noting that the endocannabinoid system, which urb447 targets, is widespread throughout the body and involved in numerous physiological functions . Therefore, factors such as the presence of other signaling molecules, the state of the targeted cells, and the overall health status of the individual could potentially influence the action, efficacy, and stability of URB447.

properties

IUPAC Name

[4-amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenylpyrrol-3-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O/c1-17-22(25(29)20-10-6-3-7-11-20)23(27)24(19-8-4-2-5-9-19)28(17)16-18-12-14-21(26)15-13-18/h2-15H,16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXYGMKEFDUWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)N)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649012
Record name {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1132922-57-6
Record name URB-447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132922576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name URB-447
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2XB4VZA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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